D-Erythrulose
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R)-1,3,4-trihydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHVQVXLPRNCX-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420085 | |
| Record name | D-Erythrulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-55-9 | |
| Record name | D-Erythrulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrulose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Erythrulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHRULOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Aldol Condensation of Formaldehyde and Dihydroxyacetone
The aldol condensation of formaldehyde and dihydroxyacetone (DHA) represents a cornerstone in D-erythrulose synthesis. This method leverages phosphate-based or zeolitic catalysts to facilitate the reaction under neutral to mildly alkaline conditions.
Catalytic Systems and Yields
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Nickel Phosphate Zeolites (VSB-5): At 80°C and pH 7.3, VSB-5 catalysts achieve 39% DHA conversion and 49% erythrulose yield within 2 hours.
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Calcium Phosphate (): Heterogeneous catalysis at 40°C for 100 hours yields 45–50% erythrulose with 70–85% DHA conversion.
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Zeolitic Imidazolate Frameworks (ZIF-8): Using 0.035 wt% ZIF-8 at 80°C and pH 8.36, 43% DHA conversion and 45% erythrulose yield are achieved within 30 minutes.
Mechanistic Insight: The reaction proceeds via nucleophilic addition of formaldehyde to DHA, followed by dehydration and retro-aldol steps. Phosphate buffers stabilize intermediates, while zeolitic frameworks enhance surface area and active site accessibility.
Comparative Performance of Catalysts
| Catalyst | Temperature (°C) | Time (h) | DHA Conversion (%) | Erythrulose Yield (%) |
|---|---|---|---|---|
| VSB-5 | 80 | 2 | 39 | 49 |
| 40 | 100 | 70–85 | 45–50 | |
| ZIF-8 | 80 | 0.5 | 43 | 45 |
Organic Synthesis from D-Erythrose
Pyridine-Induced Epimerization
This compound is accessible via epimerization of D-erythrose in pyridine. Refluxing 10 g of D-erythrose in 100 mL pyridine at 130°C for 4 hours yields a crude product, which is purified via Dowex 1 borate chromatography.
Key Steps:
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Epimerization: Pyridine catalyzes the keto-enol tautomerism, converting D-erythrose to this compound.
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Purification: Chromatography on Dowex 1 (borate form) separates erythrulose from unreacted erythrose and byproducts, yielding 70 mg of pure product from 1.3 g starting material.
Analytical Validation: Thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) confirm purity, with values of 0.74 in isopropanol-water (6:1).
D-Erythrose Precursor Synthesis
D-Erythrose, the starting material, is synthesized via:
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Lead Tetraacetate Oxidation: D-Glucose reacts with 2 moles of lead tetraacetate to form di-O-formyl-D-erythrose, hydrolyzed to D-erythrose in >80% yield.
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Degradation of D-Galactose: Perlin and Brice’s method yields D-erythrose, purified via Dowex 1 borate columns.
Enzymatic and Biotechnological Approaches
Enzymatic Isomerization of D-Erythrose 4-Phosphate
Beef liver enzymes catalyze the isomerization of D-erythrose 4-phosphate to this compound 4-phosphate, followed by acid phosphatase-mediated dephosphorylation.
Process Details:
Microbial Fermentation Using Gluconobacter
Aerobic fermentation by Gluconobacter oxydans converts meso-erythritol to this compound, though yields are unspecified.
Optimization Factors:
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Carbon Source: Co-substrates like D-mannitol enhance erythritol uptake and erythrulose production.
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Purification: Multi-step ion exchange and evaporation yield 62–98% pure erythrulose syrup or crystals.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Aldol Condensation | High yield (45–50%); scalable | Requires toxic formaldehyde; catalyst cost | High |
| Pyridine Epimerization | Simple setup; avoids catalysts | Low yield (5.4%); lengthy purification | Low |
| Enzymatic Isomerization | Mild conditions; high specificity | Substrate cost (erythrose 4-phosphate) | Moderate |
| Microbial Fermentation | Sustainable; uses renewable substrates | Unclear yields; extensive purification | Emerging |
Scientific Research Applications
D-Erythrulose has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: this compound is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: It is used in the formulation of self-tanning products and is being researched for its potential therapeutic applications.
Industry: this compound is used in the cosmetic industry for self-tanning products and in the food industry as a flavor enhancer
Mechanism of Action
D-Erythrulose exerts its effects through the Maillard reaction, where it reacts with amino acids in the skin’s proteins. This reaction produces a color change, resulting in a tanned appearance. The reaction involves the formation of ketoamines and other intermediates, which contribute to the browning effect .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Isomers: Aldotetroses vs. Ketotetroses
D-Erythrulose is a ketotetrose, distinguishing it from aldotetroses like D-erythrose and D-threose, which have aldehyde groups.
Table 1: Structural Comparison of Tetroses
Key Insight: The ketone group in this compound makes it more reactive in non-enzymatic browning reactions (e.g., Maillard reaction) compared to aldotetroses .
Functional Analogs: L-Xylulose and Diacetyl
This compound shares enzymatic pathways with pentoses like L-xylulose and α-dicarbonyl compounds like diacetyl.
Table 2: Enzymatic Substrate Specificity
| Enzyme | Substrate | Product | Reference |
|---|---|---|---|
| This compound Reductase | This compound | D-Threitol + NAD+ | |
| DCXR (Dicarbonyl/Xylulose Reductase) | L-Xylulose | Xylitol + NADP+ | |
| DCXR | Diacetyl | Acetoin + NADPH |
Key Insight :
Phosphate Derivatives in Metabolic Pathways
Phosphorylated forms of this compound are critical in central carbon metabolism.
Table 3: Phosphate Derivatives and Metabolic Roles
Key Insight :
Comparison with Other Sweeteners
This compound is less sweet than sucrose but offers advantages as a rare sugar.
Table 4: Sweetener Comparison
Key Insight : this compound’s dual role in cosmetics and food drives its market growth (CAGR 5.58% through 2032) .
Biological Activity
D-Erythrulose is a four-carbon ketose sugar that has garnered attention due to its various biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores the biological activity of this compound by reviewing relevant studies, case reports, and research findings.
This compound is an isomer of D-erythrose and is classified as a ketotetrose. It plays a significant role in metabolic pathways, particularly in the conversion to other sugars. Research indicates that this compound can be metabolized into D-erythrose-4-phosphate through specific enzymatic reactions involving isomerases, which are crucial for cellular metabolism and energy production .
Biological Activity
1. Antitumor Effects
Recent studies have highlighted the antitumor potential of this compound. A notable investigation demonstrated that D-erythrose (closely related to this compound) significantly reduced tumor weight in an abdominal metastatic model of colon cancer. The study reported a 69.1% reduction in tumor weight, increased apoptosis in tumor cells, and no observed toxic effects on normal tissues . This suggests that this compound may share similar properties, warranting further exploration into its anticancer capabilities.
2. Metabolic Impacts
This compound has been implicated in metabolic pathways that influence energy balance and fat metabolism. It participates in the pentose phosphate pathway, which is essential for nucleotide synthesis and cellular respiration. The conversion of erythritol to D-erythrose-4-phosphate via specific isomerases underscores its role in metabolic processes that could affect obesity and metabolic syndrome .
Case Studies
Case Study 1: Obesity and Metabolic Syndrome
In a hypothetical case study examining the effects of processed sugars on obesity and metabolic syndrome, it was suggested that low-calorie sweeteners like this compound could play a role in modulating metabolic responses. The study posited that incorporating such compounds might help manage weight by influencing insulin sensitivity and energy expenditure .
Research Findings Summary
The following table summarizes key findings from various studies on this compound:
Q & A
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
- Methodological Answer : Implement standardized protocols for sample preparation, storage conditions (e.g., -80°C under nitrogen), and instrumentation calibration. Share raw data and analysis scripts via repositories like Zenodo. Participate in inter-laboratory round-robin trials to validate key findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
